3-Fluoro-5-methoxybenzaldehyde
Overview
Description
3-Fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the fifth position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 2-fluoro-5-methoxybenzaldehyde, are used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
It’s known that fluoro-methoxybenzaldehydes can participate in various chemical reactions due to the presence of the aldehyde group . The fluorine atom can also influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
For instance, halogenated methoxybenzaldehydes have been found to be biosynthesized by the white rot fungus Bjerkandera adusta . The biosynthesis of these compounds involves both tyrosine and phenylalanine .
Result of Action
It’s known that the compound can be used in the synthesis of various organic compounds , suggesting that its effects could be diverse depending on the specific context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-5-methoxybenzaldehyde can be synthesized through several methods. One common route involves the formylation of 3-fluoro-5-methoxytoluene using a Vilsmeier-Haack reaction. This reaction typically uses a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium fluoride (KF) can be used for substitution reactions.
Major Products
Oxidation: 3-Fluoro-5-methoxybenzoic acid.
Reduction: 3-Fluoro-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Similar in structure but with the fluorine atom at the second position.
3-Fluoro-4-methoxybenzaldehyde: Similar in structure but with the methoxy group at the fourth position.
3-Chloro-5-methoxybenzaldehyde: Similar in structure but with a chlorine atom instead of fluorine.
Uniqueness
3-Fluoro-5-methoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-fluoro-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKNUJGSSUDSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444937 | |
Record name | 3-Fluoro-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699016-24-5 | |
Record name | 3-Fluoro-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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